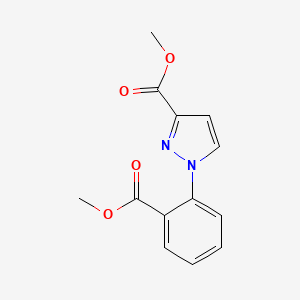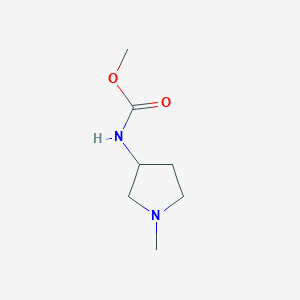![molecular formula C15H16ClN3O3S B3016881 Ethyl 2-[2-(6-chloropyridine-2-amido)-1,3-thiazol-4-yl]-2-methylpropanoate CAS No. 2094534-06-0](/img/structure/B3016881.png)
Ethyl 2-[2-(6-chloropyridine-2-amido)-1,3-thiazol-4-yl]-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[2-(6-chloropyridine-2-amido)-1,3-thiazol-4-yl]-2-methylpropanoate is a complex organic compound with the molecular formula C15H16ClN3O3S This compound features a unique structure that includes a chloropyridine moiety, a thiazole ring, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(6-chloropyridine-2-amido)-1,3-thiazol-4-yl]-2-methylpropanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,3-dicarbonyl compound and a thiourea derivative.
Introduction of the Chloropyridine Moiety: The chloropyridine group can be introduced via a nucleophilic substitution reaction using 6-chloropyridine-2-amine.
Esterification: The final step involves the esterification of the intermediate compound with ethyl chloroformate to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
化学反応の分析
Types of Reactions
Ethyl 2-[2-(6-chloropyridine-2-amido)-1,3-thiazol-4-yl]-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Ethyl 2-[2-(6-chloropyridine-2-amido)-1,3-thiazol-4-yl]-2-methylpropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of Ethyl 2-[2-(6-chloropyridine-2-amido)-1,3-thiazol-4-yl]-2-methylpropanoate involves its interaction with specific molecular targets. The chloropyridine moiety can interact with nucleophilic sites in biological molecules, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
類似化合物との比較
Ethyl 2-[2-(6-chloropyridine-2-amido)-1,3-thiazol-4-yl]-2-methylpropanoate can be compared with other similar compounds, such as:
Ethyl 2-[2-(5-chloropyridine-2-amido)-1,3-thiazol-4-yl]-2-methylpropanoate: Similar structure but with a different position of the chlorine atom on the pyridine ring.
Ethyl 2-[2-(6-chloropyridine-2-amido)-1,3-thiazol-4-yl]-2-ethylpropanoate: Similar structure but with an ethyl group instead of a methyl group on the propanoate moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
ethyl 2-[2-[(6-chloropyridine-2-carbonyl)amino]-1,3-thiazol-4-yl]-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3S/c1-4-22-13(21)15(2,3)10-8-23-14(18-10)19-12(20)9-6-5-7-11(16)17-9/h5-8H,4H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOXAVOCGRMYPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CSC(=N1)NC(=O)C2=NC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,3,5-trimethyl-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B3016799.png)

![Methyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B3016801.png)
![4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B3016802.png)
![2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde](/img/structure/B3016807.png)

![3-Amino-2-[(3-bromo-4-methylphenyl)methyl]propan-1-ol hydrochloride](/img/structure/B3016811.png)

![1-(3,4-dimethylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B3016815.png)

![2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3016818.png)


![4-[({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B3016821.png)
